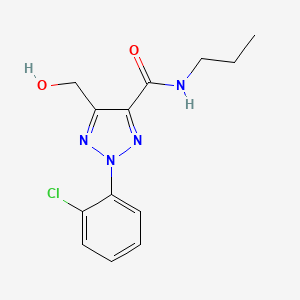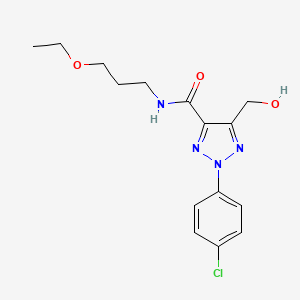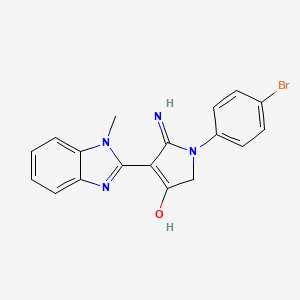![molecular formula C18H14ClFN4O5S2 B11389586 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11389586.png)
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and sulfamoyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.
Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE: Shares structural similarities but differs in the presence of a methoxy group instead of a fluorophenyl group.
5-CHLORO-2-[(4-FLUOROPHENYL)METHYLSULFANYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a methylsulfanyl group instead of a methanesulfonyl group.
Uniqueness
The uniqueness of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-SULFAMOYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H14ClFN4O5S2 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O5S2/c19-15-9-22-18(30(26,27)10-11-1-3-12(20)4-2-11)24-16(15)17(25)23-13-5-7-14(8-6-13)31(21,28)29/h1-9H,10H2,(H,23,25)(H2,21,28,29) |
InChI Key |
WAAFBNQDABPMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-ethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11389525.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11389527.png)


![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11389549.png)
![2-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11389559.png)
![1-Cyclohexyl-3-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11389591.png)
![ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389602.png)
![methyl [4-methyl-2-oxo-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11389616.png)
![6,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11389617.png)
